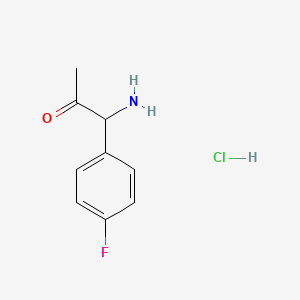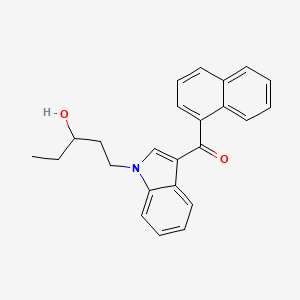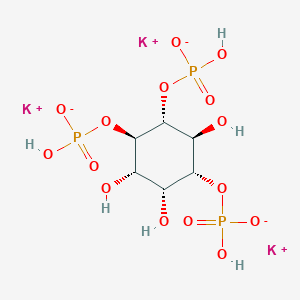![molecular formula C17H34O3 B3026496 Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- CAS No. 86630-59-3](/img/structure/B3026496.png)
Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-
Vue d'ensemble
Description
Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- (also known as 1,2-epoxy dodecane) is a cyclic ether compound with a molecular formula of C14H30O2. It is a colorless, volatile liquid that is insoluble in water and is used in a variety of applications. It is a common monomer in the synthesis of polymers, and it is also used as a solvent and in the production of pharmaceuticals and pesticides. Oxirane is a versatile compound with many potential applications.
Applications De Recherche Scientifique
Polymer Synthesis and Material Science
- Ring-opening Polymerization: Oxiranes, including those substituted with various groups, are key monomers in ring-opening polymerization processes. For instance, research has demonstrated the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxylphenyl)oxirane using a cationic initiator to produce polymers with specific structural characteristics, such as a carbonyl–aromatic π-stacked structure, which influences their physical properties (Merlani et al., 2015).
- Electrochromic Materials: Oxirane derivatives have been utilized in the synthesis of electrochromic materials. For example, oxirane compounds functionalized with hydroxymethyl and ethylene oxide groups have been incorporated into poly(3,4‐ethylenedioxythiophene) films, significantly enhancing their electrochromic properties (Zhang et al., 2014).
Biological Effects and Applications
- Mutagenic and Genotoxic Effects: Oxiranes have been studied for their potential biological effects, such as mutagenicity and genotoxicity. Research on various oxiranes and siloranes (compounds combining silane and oxirane structures) has assessed their ability to induce gene mutations and chromosomal aberrations in mammalian cells, providing insights into their safety and biological interactions (Schweikl et al., 2004; Schweikl et al., 2002).
Chemical Synthesis and Catalysis
- Catalytic Hydrogenation: Theoretical studies on the catalytic hydrogenation of oxiranes, including their methyl derivatives, provide insights into reaction mechanisms and the influence of catalysts like aluminium chloride, showcasing the versatility of oxiranes in synthetic chemistry (Kuevi et al., 2012).
Environmental and Corrosion Studies
- Anticorrosive Applications: Oxirane derivatives have been explored for their anticorrosive properties in protecting metals from corrosion in acidic environments. Studies involving aromatic epoxy monomers derived from oxiranes have shown promising results in mitigating carbon steel corrosion, highlighting their potential in industrial applications (Dagdag et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2-dodecoxyethoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-15-17-16-20-17/h17H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBLVOOWREKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86630-59-3 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86630-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00629331, DTXSID901193532 | |
| Record name | 2-{[2-(Dodecyloxy)ethoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120439-35-2, 86630-59-3 | |
| Record name | 2-{[2-(Dodecyloxy)ethoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)

![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)
